5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2N4O6S2/c1-28-22(32)14-36-11-10-30(24(34)19-7-9-21(27)39-19)15-2-4-16(5-3-15)31-13-17(37-25(31)35)12-29-23(33)18-6-8-20(26)38-18/h2-9,17H,10-14H2,1H3,(H,28,32)(H,29,33)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEMJJHGXGOKPN-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COCCN(C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)COCCN(C1=CC=C(C=C1)N2C[C@@H](OC2=O)CNC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Rivaroxaban Impurity H, like Rivaroxaban, is likely to target Factor Xa , a key enzyme in the coagulation cascade. Factor Xa plays a crucial role in blood clotting as it catalyzes the conversion of prothrombin to thrombin.
Mode of Action
Rivaroxaban Impurity H is expected to act as a competitive inhibitor of Factor Xa. It binds to both free and clot-bound Factor Xa, preventing the activation of prothrombin to thrombin. This inhibition disrupts the coagulation cascade, reducing the formation of blood clots.
Biochemical Pathways
The primary biochemical pathway affected by Rivaroxaban Impurity H is the coagulation cascade . By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, a critical step in blood clot formation. This action can affect downstream effects such as fibrin clot formation and platelet activation.
Pharmacokinetics
Rivaroxaban is rapidly absorbed, reaching maximum plasma concentrations 2-4 hours after intake. Its oral bioavailability is high (80-100%) for the 10 mg tablet. The elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5-9 hours in healthy young subjects and 11-13 hours in elderly subjects. These properties may be similar for Rivaroxaban Impurity H.
Result of Action
The primary molecular effect of Rivaroxaban Impurity H is the inhibition of Factor Xa, which leads to a decrease in thrombin production. This action at the cellular level disrupts the coagulation cascade, reducing the formation of blood clots.
Action Environment
The action of Rivaroxaban Impurity H, like most drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, gender, and health status. .
Biological Activity
5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide is a complex organic compound with significant potential in pharmacology. Its structure includes multiple functional groups, such as thiophene rings and oxazolidine moieties, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound.
Structural Characteristics
The compound has the following molecular formula:
Its structure is characterized by:
- Thiophene rings : Contributing to its aromatic properties.
- Oxazolidine moiety : Implicated in antibacterial and antiviral activities.
- Chlorine substituents : Enhancing lipophilicity and potential interactions with biological targets.
Research indicates that 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide acts primarily as an inhibitor of factor Xa , an essential enzyme in the coagulation cascade. This inhibition is crucial for preventing thrombin generation, thereby reducing the risk of thromboembolic disorders such as:
- Myocardial infarction
- Stroke
- Deep vein thrombosis
Anticoagulant Properties
The compound's ability to inhibit factor Xa suggests its use in treating conditions associated with excessive clotting. In vitro studies have demonstrated high-affinity binding to factor Xa, leading to significant inhibition of thrombin generation .
Antimicrobial Activity
The oxazolidine structure has been associated with antimicrobial properties. Compounds with similar structural motifs have shown efficacy against various bacterial strains, indicating potential for development as antibiotics.
Case Studies and Research Findings
- Anticoagulant Efficacy : A study highlighted that 5-chloro-N-[[(5S)-3-[4-(5-chlorothiophene-2-carbonyl)phenyl]-2-oxo-1,3-oxazolidin-5-y]]methyl]thiophene-2-carboxamide effectively inhibited thrombin generation in human plasma models, suggesting its viability as a therapeutic agent for thromboembolic diseases.
- Synthesis and Structure Activity Relationship (SAR) : Research on SAR indicated that modifications to the thiophene and oxazolidine portions of the molecule could enhance its biological activity. For example, substituting different groups on the thiophene ring was found to affect the binding affinity to factor Xa .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H24Cl2N4O6S2 |
| Molecular Weight | 611.52 g/mol |
| CAS Number | 1632463-24-1 |
| Primary Biological Activity | Factor Xa Inhibition |
| Potential Therapeutic Uses | Anticoagulant, Antimicrobial |
Preparation Methods
Formation of the Oxazolidinone Core
The oxazolidinone ring is synthesized by reacting (2S)-3-aminopropane-1,2-diol hydrochloride (VII) with 5-chlorothiophene-2-carbonyl chloride (IV) in a solvent system (e.g., acetone/water) at 8–12°C to form N-((S)-2,3-dihydroxypropyl)-5-chlorothiophene-2-carboxamide (VIII). Subsequent bromination using hydrobromic acid in acetic acid at 60–65°C yields N-((S)-3-bromo-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide (IX).
Coupling with the Aromatic Amine
Intermediate IX undergoes nucleophilic substitution with 4-(4-aminophenyl)-3-morpholinone (III) in toluene at 90–110°C in the presence of collidine to form N-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}-5-chlorothiophene-2-carboxamide (X).
Cyclization with Phosgene
The final cyclization step employs phosgene or its equivalents (e.g., triphosgene) in dichloromethane at 20–25°C to form the oxazolidinone ring, yielding the target compound with a reported yield of 98.7% after recrystallization.
Alternative Route via Epoxide Intermediate
Epoxide Formation and Ring-Opening
A Russian patent (RU2383540C2) describes an alternative pathway starting with 2-[(2S)-2-oxiranylmethyl]-1H-isoindole-1,3-(2H)-dione . The epoxide undergoes ring-opening with 4-(4-aminophenyl)-3-morpholinone (III) in methanol, followed by amidation with 5-chlorothiophene-2-carbonyl chloride (IV).
Key Reaction Conditions
-
Solvent : Methanol/acetone mixtures (3:1 v/v)
-
Temperature : 50–53°C for amidation
Streamlined Synthesis Avoiding Protecting Groups
Direct Coupling Strategy
The US8106192B2 patent eliminates protecting groups by directly coupling (2S)-3-aminopropane-1,2-diol hydrochloride (VII) with 5-chlorothiophene-2-carbonyl chloride (IV). This reduces the synthesis from five to three steps, improving the overall yield to 89%.
Advantages Over Traditional Methods
-
Reduced Toxicity : Avoids phthalimide deprotection steps.
-
Scalability : Uses stable, crystalline intermediates.
Comparative Analysis of Synthetic Routes
| Parameter | Direct Amidation | Epoxide Route | Protecting-Free |
|---|---|---|---|
| Number of Steps | 5 | 4 | 3 |
| Key Solvent | Acetone/Water | Methanol | Toluene |
| Yield (%) | 98.7 | 95.0 | 89.0 |
| Toxic Reagents | Phosgene | Hydrobromic Acid | None |
Critical Optimization Parameters
Temperature Control
Solvent Selection
-
Polar Aprotic Solvents (e.g., acetone) enhance intermediate solubility.
-
Toluene facilitates high-temperature reactions (e.g., 110°C) without degradation.
Industrial-Scale Considerations
Cost Efficiency
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions impact yield and purity?
- Methodology : The compound can be synthesized via stepwise amide coupling and oxazolidinone ring formation. Key steps include:
- Amide bond formation : Use coupling agents like DCC/DMAP to react 5-chlorothiophene-2-carboxylic acid with intermediates containing methylamino-oxoethoxyethyl groups .
- Oxazolidinone cyclization : Optimize temperature (70–90°C) and solvent (DMF or THF) to ensure stereochemical control of the (5S)-configuration .
- Table : Critical reaction parameters:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | DCC, DMAP, RT, 12h | 65–75 | >95% |
| Oxazolidinone Formation | DMF, 80°C, 8h | 50–60 | 90–92% |
Q. How is the compound’s molecular conformation analyzed, and what structural features influence its reactivity?
- Methodology : Use X-ray crystallography and DFT calculations to assess planarity (from thiophene and phenyl conjugation) and steric effects from the oxazolidinone and methylamino-oxoethoxyethyl groups .
- Key interactions:
- Hydrogen bonding : Between oxazolidinone carbonyl and amide NH groups stabilizes solid-state packing .
- Halogen bonding : Chlorine atoms enhance crystal lattice stability .
Q. What in vitro assays are used to evaluate its preliminary biological activity?
- Methodology :
- Enzyme inhibition : Test against serine hydrolases or kinases using fluorescence-based assays (IC₅₀ determination) .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
- Methodology : Perform SAR studies by synthesizing analogs with varied substituents (e.g., replacing chlorine with fluorine or altering the oxazolidinone ring).
- Data Contradiction Example :
- Chlorine vs. Fluorine : Chlorine enhances enzyme inhibition (IC₅₀ = 0.2 µM) but reduces solubility; fluorine analogs show lower potency (IC₅₀ = 1.5 µM) but improved bioavailability .
- Table : SAR comparison:
| Substituent | Enzyme IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| -Cl | 0.2 | 0.05 |
| -F | 1.5 | 0.3 |
| -CH₃ | 5.0 | 0.8 |
Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models?
- Methodology :
- Metabolic stability : Use liver microsomes to identify cytochrome P450-mediated degradation hotspots .
- Prodrug design : Modify the methylamino-oxoethoxyethyl group to enhance membrane permeability .
Q. How is crystallographic polymorphism addressed during formulation development?
- Methodology : Screen polymorphs via XRD and DSC. For example:
- Form A : Monoclinic, stable up to 150°C.
- Form B : Triclinic, hygroscopic .
- Table : Polymorph properties:
| Form | Stability | Solubility |
|---|---|---|
| A | High | Low |
| B | Moderate | High |
Q. What computational methods predict binding modes to biological targets?
- Methodology : Combine molecular docking (AutoDock Vina) and MD simulations (AMBER) to model interactions with enzymes like thrombin or kinases.
- Key Finding : The oxazolidinone oxygen forms hydrogen bonds with catalytic residues (e.g., Ser195 in thrombin) .
Q. How are toxicity profiles assessed in preclinical studies?
- Methodology :
- In vitro cytotoxicity : MTT assays on HepG2 cells (EC₅₀ = 50 µM).
- hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ > 10 µM is acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
